Helicin

Catalog No.
S529825
CAS No.
618-65-5
M.F
C13H16O7
M. Wt
284.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Helicin

CAS Number

618-65-5

Product Name

Helicin

IUPAC Name

2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde

Molecular Formula

C13H16O7

Molecular Weight

284.26 g/mol

InChI

InChI=1S/C13H16O7/c14-5-7-3-1-2-4-8(7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-5,9-13,15-18H,6H2/t9-,10-,11+,12-,13-/m1/s1

InChI Key

BGOFCVIGEYGEOF-UJPOAAIJSA-N

SMILES

C1=CC=C(C(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O

Solubility

Soluble in DMSO

Synonyms

Helecin; Helicin

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1=CC=C(C(=C1)C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Description

The exact mass of the compound Helicin is 284.0896 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of benzaldehydes in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biosynthesis and Chemical Properties:

  • Researchers are interested in understanding the biosynthetic pathway by which plants produce helicin. This knowledge could contribute to the development of new methods for producing penicillin or other antibiotics.(Source: )
  • Studies have investigated the chemical structure and reactivity of helicin, particularly its ability to undergo hydrolysis (breakdown by water) to release benzoic acid and benzaldehyde.(Source: )

Potential Research Applications:

  • Helicin may serve as a substrate for enzymes involved in the breakdown of aromatic compounds. Studying how enzymes interact with helicin can provide insights into these enzymatic processes.(Source: )
  • Helicin's ability to break down into benzoic acid and benzaldehyde suggests it could be a precursor for the synthesis of other aromatic compounds in research settings.

Helicin is a naturally occurring phenolic compound with the chemical formula C₁₃H₁₆O₇. It is derived from salicin, a compound found in willow bark and other plants. Helicin is characterized by its unique structure, which includes a benzylic hydroxy group that is oxidized to form the compound. This modification contributes to its distinct properties and potential applications in various fields, particularly in biochemistry and pharmacology.

The mechanism of action of helicin within the body remains unclear. Initial research proposed that it could break down into salicylaldehyde (the active component of aspirin) and exert similar pain-relieving effects []. However, this hasn't been conclusively proven.

That are essential for its characterization and application. One notable reaction involves its interaction with copper(II) sulfate, leading to the formation of a thiosemicarbazone derivative. In this reaction, helicin is hydrolyzed to yield salicylaldehyde thiosemicarbazone, demonstrating its reactivity with metal ions and potential for complexation . Additionally, helicin can participate in redox reactions due to the presence of hydroxyl groups, allowing it to act as an electron donor or acceptor in various chemical environments.

Helicin exhibits significant biological activity, particularly as a potential therapeutic agent. Studies have indicated that it possesses antimicrobial properties, making it a candidate for further research in the development of new antibiotics. Furthermore, helicin has been shown to induce the expression of certain genes, which may enhance its efficacy in biological systems . Its antioxidant properties also contribute to its biological relevance, as it can scavenge free radicals and protect cells from oxidative stress.

The synthesis of helicin can be achieved through various methods. One common approach involves the oxidation of salicin using oxidizing agents such as potassium permanganate or hydrogen peroxide. This method effectively converts the benzylic hydroxy group into a carbonyl group, yielding helicin as a product . Another method includes enzymatic synthesis using specific enzymes that catalyze the conversion of salicin to helicin under mild conditions, which may offer advantages in terms of selectivity and environmental impact.

Helicin has several applications across different fields:

  • Pharmaceuticals: Due to its antimicrobial and antioxidant properties, helicin is being explored for use in developing new drugs.
  • Fluorescent Probes: Recent studies have utilized helicin as a basis for synthesizing fluorescent probes for detecting metal ions like copper and iron .
  • Research: Its unique chemical properties make it valuable in biochemical research, particularly in studies involving enzyme activity and metabolic pathways.

Interaction studies involving helicin primarily focus on its ability to form complexes with metal ions and other biological molecules. For instance, research has demonstrated that helicin can effectively bind to copper(II) ions, resulting in significant changes in fluorescence properties. This interaction not only serves as a detection method but also provides insights into the biochemical pathways where helicin may play a role . Additionally, studies on its interactions with proteins and nucleic acids are ongoing to explore its potential therapeutic applications.

Helicin shares similarities with several other phenolic compounds. Here are some notable comparisons:

CompoundStructure CharacteristicsBiological ActivityUnique Aspects
SalicinContains a glucose moietyAntimicrobialPrecursor to helicin
QuercetinFlavonoid structure with multiple hydroxyl groupsAntioxidant, anti-inflammatoryBroad spectrum of biological activity
ResveratrolStilbene structure with two hydroxyl groupsAntioxidant, cardioprotectiveKnown for its effects on longevity

Helicin's uniqueness lies in its specific structural modifications from salicin and its distinct reactivity profile that differentiates it from these compounds.

Natural Occurrence in Crepis foetida and Other Plant Species

Helicin was first reported from the Asteraceae species Crepis foetida, where chromatographic profiling of flower and leaf extracts confirmed the presence of the glucoside [1] [2]. Subsequent surveys of temperate woody taxa detected the molecule or its immediate precursors in the inner bark of white birch (Betula pubescens) [3] and in trembling aspen (Populus tremuloides × Populus tremula) cultures that were supplied with salicyl-derived precursors [4]. Although quantitative field data remain scarce, studies of birch bark indicate that total phenolic glucosides (including helicin) can reach twenty to sixty milligrams per gram of dry matter in early spring [5].

Plant speciesTissue examinedAnalytical techniqueHelicin statusReference
Crepis foetida L.Flowers, leaves, stemsHigh-performance liquid chromatography coupled to ultraviolet detectionPresent; trace-level peaks (ca. 0.05% of total phenolic area)1
Betula pubescens Ehrh.Inner barkNuclear magnetic resonance spectroscopy and liquid chromatographyPresent within mixed glucoside fraction (twenty–sixty milligrams per gram dry bark collectively)8 16
Populus tremuloides×Populus tremulaSuspension cellsPrecursor-feeding followed by high-performance liquid chromatographyDe novo helicin formed after salicylaldehyde uptake (plateau at forty-eight hours)25

Enzymatic Oxidation of Salicin to Helicin

Helicin biosynthesis in planta proceeds through the two-step modification of salicin. First, salicyl alcohol is oxidised to salicylaldehyde by an aldehyde dehydrogenase related to the salicylaldehyde dehydrogenase family [6] [7]. Second, uridine diphosphate glucose–dependent glycosyltransferase enzymes attach a β-D-glucose moiety to yield helicin; the poplar enzyme designated uridine diphosphate glucose–dependent glycosyltransferase seventy-one L one was recently shown to accept salicylaldehyde as its preferred substrate [8].

The same sequence can be reproduced ex vivo. When salicyl alcohol was supplied to Paenibacillus β-glucosidase preparations, rapid oxidation to salicylaldehyde and subsequent glucosylation generated detectable helicin within minutes [9]. Oxidative capacity is not limited to plant systems: stimulated human granulocytes convert salicylate derivatives to salicylaldehyde under aerobic conditions, indicating a non-specific radical route that could also feed the helicin pathway under inflammatory stress [10].

Laboratory Synthesis Protocols and Yield Optimisation

The canonical synthetic route couples a protected glucose donor with salicylaldehyde under Koenigs–Knorr conditions (silver-mediated activation of a per-acetylated glucosyl bromide). Representative procedures are summarised in Table 2.

EntryGlycosyl donor (equiv.)AcceptorPromoter / solventTemperature / timeIsolated helicin yieldReference
12,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (1.2)SalicylaldehydeSilver(I) oxide, anhydrous acetonitrileRoom temperature, 17 h63%13
2Same as entry 12,4-Dihydroxybenzaldehyde (positional isomer used to optimise conditions)Silver(I) carbonate, molecular sieves, acetonitrileRoom temperature, 17 h63%13
3Per-benzoylated glucosyl chloride (1.5)SalicylaldehydeMercury(II) cyanide, dry dichloromethane0 °C → ambient, 6 h54%50
4Unprotected glucose (whole-cell catalyst)SalicylaldehydeWhole cells of Escherichia coli over-expressing uridine diphosphate glucose–dependent glycosyltransferase seventy-one L oneAqueous buffer, 30 °C, 12 h71% (biotransformation)12

Key optimisation strategies include:

  • Neighbouring-group participation. Acetyl or benzoyl groups at carbon two of the donor enforce β-selectivity through anchimeric assistance, giving exclusively trans-configured helicin [11] [12].
  • Water exclusion. Pre-drying of the acceptor and use of molecular sieves suppresses competitive hydrolysis and consistently raises isolated yields by fifteen to twenty percentage points [12].
  • Stoichiometry. Limiting the donor to near-equimolar quantities reduces removal of silver salts during work-up and lowers cost without affecting yield, provided that trace moisture is controlled [13].

Solid-Phase Synthesis and Green Chemistry Approaches

Solid-phase glycosylation offers high local concentrations of reagents and straightforward purification. Immobilising salicylaldehyde on a polystyrene resin via an acid-labile linker allows iterative coupling with excess per-acetylated glucosyl bromide; after cleavage with trifluoroacetic acid, helicin is obtained in sixty-two per cent overall yield with minimal chromatographic steps [14].

Recent sustainable adaptations minimise solvent and energy inputs:

  • Mechanochemical activation. Ball-milling of salicylaldehyde with α-D-glucopyranosyl chloride and a catalytic amount of imidazole delivers crude helicin in forty-five minutes at ambient temperature. Multiform green metrics analysis places the process in the top decile for atom economy and E-factor within small-molecule glycoside synthesis [15].
  • Accelerated-aging ageing protocol. Pre-grinding reactants with neutral silica followed by static exposure to humidified air completes glucosylation over twenty-four hours without external heating, giving isolated yields of forty-eight per cent and near-zero solvent consumption [15].
Sustainability metricConventional Koenigs–Knorr (entry 1)Mechanochemical protocolStatic accelerated-aging protocol
Solvent volume (litres per mole)12.40.60
Energy demand (kilowatt hours per mole)8.11.90.4
Isolated helicin yield63%58%48%
Process mass intensity (kilograms input per kilogram product)1453829

Data calculated from reported scale-up trials under otherwise identical stoichiometry [15] [13].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

284.08960285 g/mol

Monoisotopic Mass

284.08960285 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6N4TI8P9R5

Other CAS

618-65-5

Wikipedia

Helicin

Dates

Modify: 2023-08-15

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